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Compound of Interest

Compound Name: 1-Dimethylamino-2-nitroethylene

CAS No.: 1190-92-7; 73430-27-0

Cat. No.: B2913312

Get Quote

As a critical intermediate in the synthesis of tryptamines, serotonin analogs, and complex fused

heterocycles, 3-(2-nitrovinyl)indole (CAS: 3156-51-2) requires rigorous structural validation[1].

The synthesis typically involves a Henry (nitroaldol) condensation between indole-3-

carboxaldehyde and nitromethane. However, proving the success of this reaction requires

more than just confirming the molecular weight; researchers must definitively prove the

formation of the trans (E) nitrovinyl double bond and the integrity of the indole core.

This guide objectively compares the analytical modalities—serving as your "product

alternatives"—available for the structural confirmation of 3-(2-nitrovinyl)indole. By evaluating

the performance of High-Field vs. Benchtop NMR, High-Resolution vs. Low-Resolution Mass

Spectrometry, and ATR-FTIR vs. Transmission FTIR, we provide a self-validating framework for

analytical workflows.
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A. Nuclear Magnetic Resonance (NMR): High-Field (≥400
MHz) vs. Benchtop (60–90 MHz)
The most critical structural feature of 3-(2-nitrovinyl)indole is the stereochemistry of the newly

formed alkene. Thermodynamic control during the dehydration step of the Henry reaction

exclusively yields the E-isomer.

High-Field NMR (e.g., 400 MHz or 600 MHz): This is the gold standard. At 400 MHz, the

vinylic protons resolve into two distinct doublets (typically around δ 8.41 ppm and δ 8.00 ppm

in DMSO- d6​)[2]. The coupling constant ( J ) can be precisely extracted, yielding a value

between 13.4 Hz and 13.7 Hz, which is the definitive hallmark of a trans-alkene[3][4].

Benchtop NMR (60–90 MHz): While cost-effective and space-saving, benchtop systems

suffer from lower dispersion. The vinylic doublets often overlap with the indole H-2 singlet

and the aromatic multiplet (7.2–7.5 ppm). This second-order overlap obscures the J -

coupling, making it impossible to definitively rule out the presence of the Z-isomer or

unreacted starting material.

Solvent Causality: DMSO- d6​is vastly superior to CDCl 3​for this analysis. In CDCl 3​, the

indole N-H proton often broadens or exchanges, whereas in DMSO- d6​, hydrogen bonding

locks the N-H proton into a sharp, distinct singlet at ∼ 12.24 ppm[2].

B. Mass Spectrometry: HRMS (ESI-TOF) vs. LRMS
(Single Quadrupole)

High-Resolution Mass Spectrometry (HRMS): Instruments like ESI-QTOF or Orbitrap provide

exact mass capabilities. For 3-(2-nitrovinyl)indole ( C10​H8​N2​O2​), the calculated exact mass

is 188.0586. HRMS will detect the [M+H]+ ion at m/z 189.0664[4]. This sub-ppm mass

accuracy is mandatory for publication to rule out isobaric impurities.

Low-Resolution Mass Spectrometry (LRMS): Single quadrupole LC-MS systems provide a

nominal mass of 189. While excellent for high-throughput reaction monitoring, LRMS cannot

definitively prove the elemental composition, leaving room for structural ambiguity.
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C. Vibrational Spectroscopy: ATR-FTIR vs. Transmission
(KBr Pellet)

Attenuated Total Reflectance (ATR-FTIR): ATR allows for the direct analysis of the solid

crystalline product without sample preparation. It clearly resolves the highly polar functional

groups: the asymmetric NO2​stretch ( ∼ 1510–1540 cm −1 ), the symmetric NO2​stretch ( ∼

1320–1340 cm −1 ), and the conjugated C=C stretch ( ∼ 1620 cm −1 )[4].

Transmission FTIR (KBr Pellet): While historically standard, KBr is highly hygroscopic.

Absorbed water produces a massive, broad O-H stretch around 3400 cm −1 , which can

completely mask the critical, sharp indole N-H stretch ( ∼ 3340 cm −1 ). ATR-FTIR

eliminates this artifact.

Quantitative Data Summary
The following table synthesizes the expected spectroscopic parameters for pure 3-(2-

nitrovinyl)indole, serving as a reference for your analytical validation.

Analytical Modality Target Structural Feature Expected Value / Range

1 H NMR (400 MHz, DMSO-

d6​)
Indole N-H ∼ 12.24 ppm (s, 1H)

1 H NMR (400 MHz, DMSO-

d6​)
Vinyl Protons ( −CH=CH−NO2​)

∼ 8.41 ppm (d, J=13.4 Hz) &

∼ 8.00 ppm (d, J=13.4 Hz)

13 C NMR (100 MHz, DMSO-

d6​)
Nitrovinyl Carbons ∼ 137.0 ppm, ∼ 132.5 ppm

HRMS (ESI-TOF) [M+H]+ Ion m/z 189.0664 (Calculated)

ATR-FTIR NO2​Asymmetric Stretch ∼ 1510 - 1540 cm −1

ATR-FTIR NO2​Symmetric Stretch ∼ 1320 - 1340 cm −1

Experimental Protocols: A Self-Validating System
To ensure reproducibility, the synthesis and subsequent analytical sample preparations must

follow strict protocols.
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Step 1: Synthesis via Henry Reaction
Reagents: Charge a round-bottom flask with Indole-3-carboxaldehyde (1.0 eq),

Nitromethane (excess, ∼ 10 eq as both reactant and solvent), and Ammonium Acetate (0.5

eq)[1].

Causality of Catalyst: Ammonium acetate acts as a bifunctional catalyst; the acetate anion

deprotonates nitromethane to form the nucleophilic nitronate, while the ammonium cation

activates the aldehyde carbonyl toward nucleophilic attack.

Reaction: Reflux the mixture at 100–110 °C under a nitrogen atmosphere for 2–4 hours.

Workup: Cool the mixture to room temperature, pour into crushed ice, and filter the resulting

bright yellow/orange precipitate. Wash extensively with cold water and dry under high

vacuum.

Step 2: Analytical Sample Preparation
High-Field NMR Prep: Dissolve 5–10 mg of the dried product in 0.6 mL of anhydrous DMSO-

d6​. Ensure complete dissolution (sonicate if necessary) to prevent line-broadening. Transfer

to a 5 mm precision NMR tube.

HRMS Prep: Prepare a 1 mg/mL stock solution in LC-MS grade Methanol. Dilute 10 μ L of

this stock into 1 mL of Methanol containing 0.1% Formic Acid (to promote ionization to

[M+H]+ ).

ATR-FTIR Prep: Ensure the diamond ATR crystal is cleaned with isopropanol and a

background spectrum is collected. Place 1–2 mg of the dry solid directly onto the crystal.

Apply the pressure clamp until the force gauge indicates optimal contact.

Analytical Workflow Visualization
The following logical relationship diagram maps the self-validating decision tree for confirming

the structure of 3-(2-nitrovinyl)indole.
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3-(2-Nitrovinyl)indole
Crude Product

Primary Screening
(LRMS & ATR-FTIR)

Is Mass Nominal (189)?
Are NO2 Stretches Present?

High-Resolution MS
(ESI-TOF)

 Yes

High-Field NMR
(≥400 MHz, DMSO-d6)

 Yes

Exact Mass Confirmed:
[M+H]+ = 189.0664

E-Isomer Confirmed:
J = 13.4 - 13.7 Hz

Structure & Stereochemistry
Fully Validated

Click to download full resolution via product page

Caption: Analytical decision tree for the structural validation of 3-(2-nitrovinyl)indole.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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